(S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-3-methyl-butyramide (S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-3-methyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13476277
InChI: InChI=1S/C14H20Cl2N2O/c1-4-18(14(19)13(17)9(2)3)8-10-11(15)6-5-7-12(10)16/h5-7,9,13H,4,8,17H2,1-3H3/t13-/m0/s1
SMILES:
Molecular Formula: C14H20Cl2N2O
Molecular Weight: 303.2 g/mol

(S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-3-methyl-butyramide

CAS No.:

Cat. No.: VC13476277

Molecular Formula: C14H20Cl2N2O

Molecular Weight: 303.2 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-3-methyl-butyramide -

Specification

Molecular Formula C14H20Cl2N2O
Molecular Weight 303.2 g/mol
IUPAC Name (2S)-2-amino-N-[(2,6-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide
Standard InChI InChI=1S/C14H20Cl2N2O/c1-4-18(14(19)13(17)9(2)3)8-10-11(15)6-5-7-12(10)16/h5-7,9,13H,4,8,17H2,1-3H3/t13-/m0/s1
Standard InChI Key YKSYJOCYJPLYLC-ZDUSSCGKSA-N
Isomeric SMILES CCN(CC1=C(C=CC=C1Cl)Cl)C(=O)[C@H](C(C)C)N
Canonical SMILES CCN(CC1=C(C=CC=C1Cl)Cl)C(=O)C(C(C)C)N

Introduction

(S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-3-methyl-butyramide is a synthetic organic compound with the molecular formula C14H20Cl2N2OC_{14}H_{20}Cl_2N_2O and a molecular weight of 303.2 g/mol. It belongs to the class of amides and is characterized by the presence of a chiral center, making it the (S)-stereoisomer. The compound is also known by its PubChem CID: 66568251 and other synonyms such as (2S)-2-amino-N-[(2,6-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide .

Structural Features

The chemical structure of this compound includes:

  • A benzyl group substituted with two chlorine atoms at positions 2 and 6.

  • An ethyl group attached to the nitrogen atom.

  • A secondary amide functional group.

  • A chiral carbon atom bonded to an amino group and a branched alkyl chain.

Below is a table summarizing key structural data:

PropertyValue
Molecular FormulaC14H20Cl2N2OC_{14}H_{20}Cl_2N_2O
Molecular Weight303.2 g/mol
IUPAC Name(S)-2-amino-N-(2,6-dichlorobenzyl)-N-ethyl-3-methylbutanamide
SMILES NotationCCN(CC1=C(C=CC(=C1)Cl)Cl)C(=O)C@HN
InChI KeyHHEVAFQSDTYFPV-ZDUSSCGKSA-N

Synthesis

While specific synthesis protocols for this compound are not detailed in the provided sources, compounds of similar structure are typically synthesized through:

  • Benzylation: Introduction of a benzyl group with specific substitutions, such as dichlorination.

  • Amidation: Formation of an amide bond between an amine and a carboxylic acid derivative.

  • Chiral Resolution: Separation of stereoisomers to isolate the (S)-configuration.

Applications and Potential Uses

Although no direct applications were provided in the search results, compounds with similar amide structures often serve roles in:

  • Pharmaceuticals: As intermediates or active pharmaceutical ingredients (APIs), particularly in drugs targeting neurological or inflammatory pathways.

  • Biological Studies: As ligands in receptor-binding studies due to their structural diversity.

Biological Activity

  • Enzyme Inhibition: Targeting enzymes like lipoxygenases or cyclooxygenases.

  • Receptor Modulation: Acting on neurotransmitter receptors or ion channels.

Analytical Characterization

Characterization methods for this compound would typically include:

  • NMR Spectroscopy: For structural confirmation using 1H^{1}H and 13C^{13}C spectra.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To identify functional groups like amides and aromatic rings.

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